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molecular formula C11H14N2O2S B8545723 (3-Phenyl-n-propyl)aminosulfonylacetonitrile

(3-Phenyl-n-propyl)aminosulfonylacetonitrile

Cat. No. B8545723
M. Wt: 238.31 g/mol
InChI Key: YFBRKCMCNMPJSU-UHFFFAOYSA-N
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Patent
US05891917

Procedure details

N-3-Phenyl-n-propyl cyanomethylsulfonamide was prepared with 3-phenyl-n-propylamine and cyanomethylsulphonyl chloride under the similar conditions as decribed for N-benzyl cyanomethylsulfonamide (Part A, EXAMPLE 12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([CH2:13][S:14](Cl)(=[O:16])=[O:15])#[N:12].C(NS(CC#N)(=O)=O)C1C=CC=CC=1>>[C:1]1([CH2:7][CH2:8][CH2:9][NH:10][S:14]([CH2:13][C:11]#[N:12])(=[O:16])=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCNS(=O)(=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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